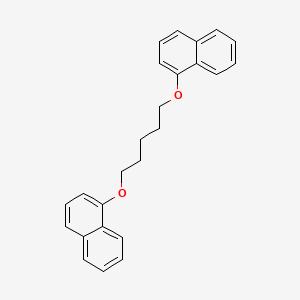
1,5-Di(1-naphthoxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di(1-naphthoxy)pentane is an organic compound that features two naphthoxy groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Di(1-naphthoxy)pentane can be synthesized through oxidative polymerization, commonly known as the Scholl reaction. This method involves the dehydrogenative coupling of aromatic compounds under oxidative conditions. The polymerization is typically carried out in the presence of an oxidizing agent such as ferric chloride (FeCl3) in a solvent like nitrobenzene .
Industrial Production Methods
These processes are optimized for higher yields and molecular weights of the resulting polymers .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Di(1-naphthoxy)pentane primarily undergoes oxidative polymerization reactions. It can also participate in substitution reactions due to the presence of the naphthoxy groups.
Common Reagents and Conditions
Oxidative Polymerization: Ferric chloride (FeCl3) in nitrobenzene under an oxygen atmosphere.
Substitution Reactions: Various electrophiles can react with the naphthoxy groups under suitable conditions.
Major Products
The major product of oxidative polymerization is poly[this compound], which exhibits high molecular weights and unique structural properties .
Aplicaciones Científicas De Investigación
1,5-Di(1-naphthoxy)pentane has several applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 1,5-Di(1-naphthoxy)pentane exerts its effects is through oxidative polymerization. The process involves the formation of radical-cation intermediates, which then couple to form the polymer. The reactivity of these intermediates is influenced by the structure of the monomer and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di(1-naphthoxy)diphenyl sulfone: Another compound used in oxidative polymerization with higher overall yields and molecular weights compared to 1,5-Di(1-naphthoxy)pentane.
1,5-Bis(1-naphthoxy)-3-oxapentane: Contains a flexible diethylene oxide unit between two naphthalene rings, used in similar polymerization reactions.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and the properties of the resulting polymers. Its ability to form high molecular weight polymers with distinct mechanical and thermal properties makes it valuable in various applications .
Propiedades
IUPAC Name |
1-(5-naphthalen-1-yloxypentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPNGDIWQWSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
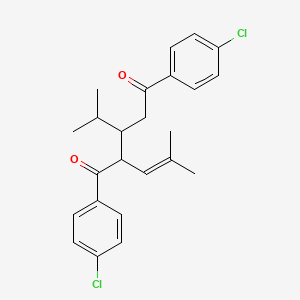
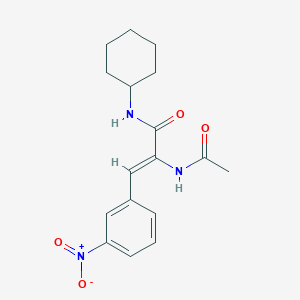
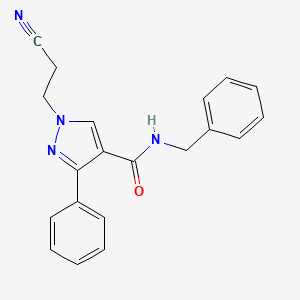
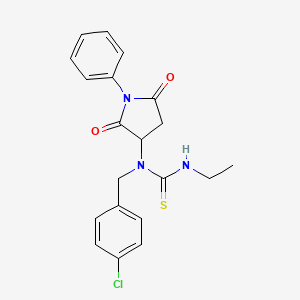
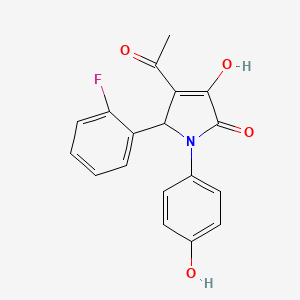
![3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5225678.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![(E)-3-(3-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5225693.png)
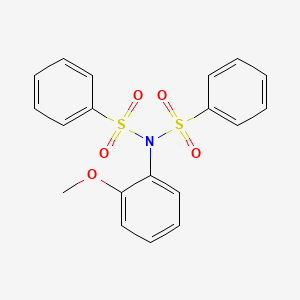
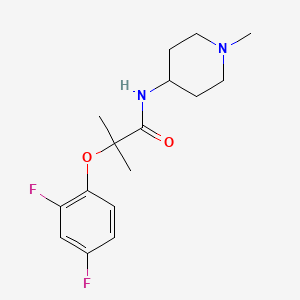

![1-(4-Iodobenzoyl)-3-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea](/img/structure/B5225741.png)
![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5225745.png)
